3-Chloro-2,6-dimethoxybenzoic acid
Overview
Description
3-Chloro-2,6-dimethoxybenzoic acid is a chemical compound that belongs to the class of organic compounds known as benzoic acids. It is characterized by a benzene ring substituted with a carboxyl group and additional functional groups such as chloro and methoxy groups at specific positions on the ring.
Synthesis Analysis
The synthesis of 2,6-dimethoxybenzoic acid, a closely related compound, has been described as a multi-step process starting from resorcinol, anhydrous potassium carbonate, and carbon dioxide, followed by a reaction with dimethyl sulfate and subsequent alkaline hydrolysis . Although the synthesis of 3-chloro-2,6-dimethoxybenzoic acid is not explicitly detailed, it can be inferred that a similar synthetic route could be employed with the introduction of a chlorination step to incorporate the chloro substituent.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-chloro-2,6-dimethoxybenzoic acid has been studied using various spectroscopic techniques and density functional theory (DFT) calculations. For instance, the crystal structure of a complex involving 3-chloro-2,6-dimethoxybenzoic acid has been determined by single-crystal X-ray analysis, revealing intermolecular hydrogen bonding . Additionally, DFT studies have provided insights into the optimized geometries, vibrational frequencies, and thermodynamic properties of related chlorinated benzoic acids .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-chloro-2,6-dimethoxybenzoic acid can be inferred from studies on structurally related compounds. For example, vibrational spectroscopy has been used to investigate the vibrational modes of similar chlorinated benzoic acids, which can provide information about the strength and polarity of chemical bonds . The crystal structure analysis of a complex with 3-chloro-2,6-dimethoxybenzoic acid indicates the presence of hydrogen bonding, which can influence the compound's melting point, solubility, and other physical properties . Additionally, DFT calculations can predict the thermodynamic behavior of such compounds over a range of temperatures .
Scientific Research Applications
-
Antioxidant and Antibacterial Activities
- Field : Biochemistry
- Application : This compound has been used in the synthesis of novel benzamide compounds, which have shown antioxidant and antibacterial activities .
- Method : The benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .
- Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .
-
Synthesis of Indoles and Coumarins
- Field : Organic Chemistry
- Application : 2,6-Dimethoxybenzoic Acid, a related compound, is used in the synthesis of indoles as well as coumarins related to Novobiocin . These compounds are used as potent inhibitors of heat-shock protein 90 in the treatment of breast cancer .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these applications were not provided in the source .
-
Additive Crystallization
- Field : Material Science
- Application : 2,6-Dimethoxybenzoic Acid, a related compound, has been used in studies of additive crystallization .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these applications were not provided in the source .
Also, please remember to handle this compound with care as it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Always follow safety guidelines when handling chemicals.
Also, please remember to handle this compound with care as it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Always follow safety guidelines when handling chemicals.
Safety And Hazards
The safety information for 3-Chloro-2,6-dimethoxybenzoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and seeking immediate medical assistance if swallowed .
properties
IUPAC Name |
3-chloro-2,6-dimethoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4/c1-13-6-4-3-5(10)8(14-2)7(6)9(11)12/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZTVXIMOQUOEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346440 | |
Record name | 3-Chloro-2,6-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2,6-dimethoxybenzoic acid | |
CAS RN |
36335-47-4 | |
Record name | 3-Chloro-2,6-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.